Poly(3-decyloxythiophene-2,5-diyl)

Catalog No.
S1828713
CAS No.
150678-86-7
M.F
(C14H22OS)n
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Poly(3-decyloxythiophene-2,5-diyl)

CAS Number

150678-86-7

Product Name

Poly(3-decyloxythiophene-2,5-diyl)

Molecular Formula

(C14H22OS)n

Molecular Weight

0

Synonyms

Poly(3-decyloxythiophene-2,5-diyl)

Organic Photovoltaics (OPVs)

P3DOT is widely studied as a donor material in organic photovoltaic (OPV) cells. OPVs are solar cells made from organic materials, offering potential advantages like flexibility and lower production costs compared to traditional silicon-based solar cells. P3DOT's ability to absorb light efficiently and transport charge makes it a suitable candidate for donor materials in OPV devices. Research has shown that P3DOT blended with various acceptor materials can achieve promising power conversion efficiencies in OPVs [].

Organic Light-Emitting Diodes (OLEDs)

P3DOT holds potential applications in organic light-emitting diodes (OLEDs). OLEDs are thin-film devices that emit light when an electric current is passed through them. P3DOT's ability to transport charge and emit light makes it a candidate for use in the emissive layer of OLEDs. Research efforts are underway to explore P3DOT's potential in developing efficient and color-tunable OLEDs [].

Organic Transistors (OTFTs)

Organic transistors (OTFTs) are semiconductor devices similar to field-effect transistors (FETs) but made from organic materials. P3DOT's semiconducting properties make it a potential candidate for the channel material in OTFTs. Research is ongoing to explore the use of P3DOT in developing high-performance and flexible OTFTs for various applications, including radio-frequency identification (RFID) tags and sensor devices [].

Poly(3-decyloxythiophene-2,5-diyl) is a conjugated polymer that belongs to the family of alkoxythiophene derivatives. This compound features a backbone composed of thiophene rings that are linked by a 2,5-diyl structure, with decyloxy side chains that enhance its solubility and processability. The presence of these side chains significantly affects the polymer's electronic properties, making it suitable for applications in organic electronics, such as organic photovoltaics and field-effect transistors.

The mechanism of action of P3DT depends on the specific application. Here are two potential mechanisms:

  • Conductive behavior: The conjugated π-electron system present in the thiophene rings allows for charge carriers (electrons or holes) to move along the polymer backbone, leading to electrical conductivity [].
  • Electrochromism: P3DT's optical properties can change upon the application of an electric field. This property is due to the alteration of the polymer's electronic structure upon redox reactions, leading to a visible color change.
  • Dust inhalation: Inhalation of P3DT dust may cause irritation to the respiratory system.
  • Skin and eye contact: P3DT may cause skin or eye irritation upon prolonged contact.
  • Environmental impact: The long-term environmental impact of P3DT is not fully understood. It is recommended to follow proper disposal procedures according to local regulations.

The chemical behavior of poly(3-decyloxythiophene-2,5-diyl) can be characterized by several key reactions:

  • Oxidative Polymerization: The synthesis often involves oxidative polymerization of 3-decyloxythiophene monomers, which can be facilitated by various oxidizing agents such as ferric chloride or peroxides.
  • Doping Reactions: The polymer can undergo doping processes to enhance its electrical conductivity. Doping introduces charge carriers (polarons and bipolarons) into the polymer matrix, significantly affecting its electronic properties .
  • Functionalization: The polymer can be further modified through functionalization reactions, allowing for the introduction of different side groups or cross-linking agents to tailor its properties for specific applications.

The synthesis of poly(3-decyloxythiophene-2,5-diyl) can be achieved through various methods:

  • Chemical Polymerization: This method typically involves the oxidative polymerization of 3-decyloxythiophene using oxidizing agents. Conditions such as solvent choice and temperature can be optimized to control molecular weight and polydispersity.
  • Electrochemical Polymerization: This technique allows for the formation of the polymer film on an electrode surface through electrochemical oxidation of the monomer. This method offers precise control over film thickness and morphology.
  • In Situ Polymerization: In some cases, the polymer can be synthesized directly within a composite material or device structure, enhancing compatibility with other components.

Poly(3-decyloxythiophene-2,5-diyl) has a range of applications due to its favorable electronic properties:

  • Organic Photovoltaics: It serves as an active layer in solar cells due to its ability to absorb light and convert it into electrical energy.
  • Field-Effect Transistors: The polymer is utilized as a semiconductor in organic field-effect transistors, contributing to improved charge carrier mobility.
  • Sensors: Its conductive properties make it suitable for use in chemical and biological sensors.

Interaction studies focus on how poly(3-decyloxythiophene-2,5-diyl) interacts with various dopants and materials:

  • Dopant Interactions: Research indicates that doping with various agents can significantly alter the electrical characteristics of the polymer, influencing its conductivity and stability .
  • Composite Materials: Studies have shown that blending this polymer with other materials (like fullerene derivatives) can enhance performance in photovoltaic applications.

Poly(3-decyloxythiophene-2,5-diyl) shares similarities with other thiophene-based polymers but exhibits unique characteristics due to its specific side chains and structural design. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
Poly(3-hexylthiophene-2,5-diyl)Hexyl side chainsWidely studied for high charge mobility
Poly(3-decylthiophene-2,5-diyl)Decyl side chainsEnhanced solubility compared to shorter alkyl chains
Poly(3-octylthiophene-2,5-diyl-co-3-decyloxythiophene-2,5-diyl)Co-polymer with octyl and decyloxy groupsTuned electronic properties through copolymerization
Poly(2,5-dibromo-3-hexylthiophene)Brominated hexyl derivativeImproved thermal stability and processability

Poly(3-decyloxythiophene-2,5-diyl) stands out due to its specific decyloxy substituent that enhances solubility while maintaining good electronic properties suitable for organic electronics applications.

Dates

Modify: 2023-08-15

Explore Compound Types